Linimacrin e
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Overview
Description
Preparation Methods
Linamarin can be extracted from cassava roots using various methods. One common method involves homogenizing cassava roots in o-phosphoric acid, adjusting the pH with sodium hydroxide, and then using enzyme-immobilized microplates to hydrolyze the cyanoglucoside . Industrial production methods often involve extensive preparation and detoxification processes to ensure the safe consumption of cassava products .
Chemical Reactions Analysis
Linamarin undergoes hydrolysis in the presence of the enzyme linamarase, resulting in the formation of acetone cyanohydrin and glucose . This reaction can further lead to the production of hydrogen cyanide, especially under acidic conditions. The major products formed from these reactions are acetone cyanohydrin and hydrogen cyanide .
Scientific Research Applications
Linamarin has been studied for its potential anticancer activities . Its extraction and isolation using different solvents have been investigated to understand its physical properties, such as solubility, membrane permeability, and lipophilicity . Additionally, linamarin has been reported as a risk factor in developing glucose intolerance and diabetes, although studies in experimental animals have been inconsistent .
Mechanism of Action
The mechanism of action of linamarin involves its hydrolysis by the enzyme linamarase, leading to the production of acetone cyanohydrin and glucose . The acetone cyanohydrin can further decompose to hydrogen cyanide, which is toxic and can inhibit cellular respiration by binding to cytochrome c oxidase in the mitochondria .
Comparison with Similar Compounds
Linamarin is similar to other cyanogenic glycosides such as lotaustralin, which is also found in cassava and other plants . Both compounds can decompose to produce hydrogen cyanide, but linamarin is more commonly found in higher concentrations in cassava . The uniqueness of linamarin lies in its widespread presence in cassava and its significant impact on food safety and dietary toxicity .
Properties
CAS No. |
82535-39-5 |
---|---|
Molecular Formula |
C36H50O8 |
Molecular Weight |
610.8 g/mol |
IUPAC Name |
(1R,2R,4R,6S,7S,9R,10S,11S,12S,13S,14S,15R,23S,25R)-9-(hydroxymethyl)-2,13,15-trimethyl-12-phenoxy-4-prop-1-en-2-yl-8,24,26,27-tetraoxaheptacyclo[12.10.1.14,23.15,23.01,6.07,9.011,25]heptacosane-10,11-diol |
InChI |
InChI=1S/C36H50O8/c1-20(2)32-18-22(4)36-26-29(32)42-34(43-32,44-36)17-13-8-6-7-10-14-21(3)25-23(5)28(40-24-15-11-9-12-16-24)35(39,27(25)36)31(38)33(19-37)30(26)41-33/h9,11-12,15-16,21-23,25-31,37-39H,1,6-8,10,13-14,17-19H2,2-5H3/t21-,22-,23+,25+,26-,27-,28+,29?,30+,31-,32-,33+,34-,35-,36-/m1/s1 |
InChI Key |
CIUTZSCVJVOITD-YOHWXSRMSA-N |
Isomeric SMILES |
C[C@@H]1CCCCCCC[C@]23OC4[C@@H]5[C@H]6[C@](O6)([C@H]([C@]7([C@@H]([C@@H]1[C@@H]([C@@H]7OC8=CC=CC=C8)C)[C@@]5(O2)[C@@H](C[C@@]4(O3)C(=C)C)C)O)O)CO |
Canonical SMILES |
CC1CCCCCCCC23OC4C5C6C(O6)(C(C7(C(C1C(C7OC8=CC=CC=C8)C)C5(O2)C(CC4(O3)C(=C)C)C)O)O)CO |
Origin of Product |
United States |
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